4-Methylumbelliferyl glucoside 4-Methylumbelliferyl glucoside 4-Methylumbelliferyl-β-D-Glucopyranoside (4-MUG) is a fluorogenic substrate of β-glucosidase and β-glucocerebrosidase (also known as glucosylceramidase). In addition to its use in characterizing novel β-glucosidases, 4-MUG is used in assays to evaluate deficiency in β- glucocerebrosidase activity related to Gaucher disease. Hydrolysis of 4-MUG releases the fluorescent product 4-MU, which has an emission maximum at 445-454 nm. The excitation maximum for 4-MU is pH-dependent: 330, 370, and 385 nm at pH 4.6, 7.4, and 10.4, respectively.
Brand Name: Vulcanchem
CAS No.: 18997-57-4
VCID: VC20744323
InChI: InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O
Molecular Formula: C16H18O8
Molecular Weight: 338.31 g/mol

4-Methylumbelliferyl glucoside

CAS No.: 18997-57-4

VCID: VC20744323

Molecular Formula: C16H18O8

Molecular Weight: 338.31 g/mol

* For research use only. Not for human or veterinary use.

4-Methylumbelliferyl glucoside - 18997-57-4

Description

Chemical Identity and Definition

4-Methylumbelliferyl-beta-D-glucopyranoside, also known as 4-Methylumbelliferyl glucoside (4-MUG), is a beta-D-glucoside with a 4-methylumbelliferyl substituent at the anomeric position . It belongs to the class of organic compounds known as coumarin glycosides and is a commonly used fluorogenic substrate . The compound has a role as a chromogenic compound .

Synonyms: MUD, MUG, MU-Glu, MUGGAL, MU-GAL, 7-(B2, 4-MU-GLU, GLC1-B-4MU, MUGLUCOSIDE, 4-MU-β-Gluc
CAS No: 18997-57-4
Molecular Formula: C16H18O8
Molecular Weight: 338.31
MDL Number: MFCD00063694

Uses

4-Methylumbelliferyl-β-D-Glucopyranoside (4-MUG) is utilized as a fluorogenic substrate for β-glucosidase and β-glucocerebrosidase, also known as glucosylceramidase . It is applied in characterizing novel β-glucosidases and in assays to assess deficiencies in β-glucocerebrosidase activity related to Gaucher disease .

4-Methylumbelliferyl β-D-glucopyranoside has been used as a substrate in:

  • Glucosylceramidase β enzyme activity assay in lysosome-enriched fractions from primary hippocampal neurons

  • β-glucosidase assay during yeast fermentation

  • Assaying glucocerebrosidase 1 (GBA1)-related glucosidase activity in macrophage cell line (RAW)

Hydrolysis and Fluorescence

The hydrolysis of 4-MUG releases 4-MU, a fluorescent product with an emission maximum at 445-454 nm . The excitation maximum for 4-MU is pH-dependent, with values of 330, 370, and 385 nm at pH 4.6, 7.4, and 10.4, respectively .

Effects on Hyaluronan Synthesis and Autoimmune Diabetes

Research indicates that oral administration of 4-MUG to mice inhibits hyaluronan (HA) synthesis, promotes FoxP3+ regulatory T-cell expansion, and prevents autoimmune diabetes . Studies have shown that 4-MUG and 4-MU reach an equilibrium in serum, liver, and pancreas, with 4-MUG being hydrolyzed to 4-MU in serum, increasing the bioavailability of 4-MU .

Mechanism of Hydrolysis in Bacillus Species

In Bacillus species, 4-MUG is hydrolyzed during spore germination and outgrowth, with proteins needed for rapid hydrolysis synthesized during spore outgrowth . The compound is taken up by the phosphotransferase system (PTS), leading to the intracellular accumulation of its phosphorylated form, beta-MUG-6-phosphate (beta-MUG-P) .

Safety and Handling

4-Methylumbelliferyl glucoside is associated with certain hazard codes and safety statements :

  • Hazard Codes: T+

  • Risk Statements: 26/27/28

  • Safety Statements: 22-24/25

  • WGK Germany: 3

  • F: 3-10-21

  • Signal word: Warning

  • Hazard statements: H302-H315-H319-H335

  • Precautionary statements: P261-P280-P301+P312-P302+P352-P305+P351+P338

Drug Interactions

4-methylumbelliferyl beta-D-glucoside can interact with several drugs :

  • Acetohexamide: The therapeutic efficacy of Acetohexamide can be increased when used in combination with 4-methylumbelliferyl beta-D-glucoside .

  • Chlorpropamide: The therapeutic efficacy of Chlorpropamide can be increased when used in combination with 4-methylumbelliferyl beta-D-glucoside .

  • Dexmethylphenidate: The serum concentration of the active metabolites of 4-methylumbelliferyl beta-D-glucoside can be increased when 4-methylumbelliferyl beta-D-glucoside is used in combination with Dexmethylphenidate .

  • Diazoxide: The serum concentration of 4-methylumbelliferyl beta-D-glucoside can be increased when it is combined with Diazoxide .

  • Doxycycline: The therapeutic efficacy of 4-methylumbelliferyl beta-D-glucoside can be increased when used in combination with Doxycycline .

CAS No. 18997-57-4
Product Name 4-Methylumbelliferyl glucoside
Molecular Formula C16H18O8
Molecular Weight 338.31 g/mol
IUPAC Name 4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Standard InChI InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1
Standard InChIKey YUDPTGPSBJVHCN-YMILTQATSA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O
Appearance Assay:≥98%A crystalline solid
Synonyms 4-methylumbelliferyl glucoside
4-methylumbelliferyl glucoside, (alpha)-isomer
4-methylumbelliferyl-alpha-D-glucopyranoside
4-methylumbelliferyl-beta-D-glucopyranoside
4-MU-alpha-glucoside
4-MU-glucoside
MUbetaGlu
Reference Williams et al. Expanding the promiscuity of a natural product glycosyltransferase by directed evolution Nature Chemical Biology, doi: 10.1038/NChemBio.2007.28, published online 9 September 2007. http://www.nature.com/naturechemicalbiology
Gantt et al. Using simple donors to drive the equilibria of glycosyltransferase-catalyzed reactions. Nature Chemical Biology, doi: 10.1038/nchembio.638, published online 21 August 2011 http://www.nature.com/naturechemicalbiology
PubChem Compound 2733779
Last Modified Sep 14 2023

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338.3086 g/mol